N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-4-amine
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Overview
Description
N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-4-amine is a complex organic compound that features a unique structure combining fluorenyl and dibenzofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-4-amine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Fluorenyl Intermediate: The synthesis begins with the preparation of 9,9-dimethyl-9H-fluorene, which can be achieved through Friedel-Crafts alkylation of fluorene with isobutylene.
Bromination: The fluorenyl intermediate is then brominated to form 2-bromo-9,9-dimethyl-9H-fluorene.
Coupling Reaction: The brominated intermediate undergoes a Buchwald-Hartwig coupling reaction with dibenzo[b,d]furan-4-amine to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur, particularly on the aromatic rings, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of fluorenyl amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-4-amine has several scientific research applications:
Organic Electronics: Used as a hole transport material in organic light-emitting diodes (OLEDs) and organic solar cells.
Materials Science: Employed in the development of new polymers and materials with unique electronic properties.
Chemical Research: Serves as a building block for synthesizing more complex organic molecules.
Biological Studies: Investigated for potential biological activity and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-4-amine is primarily related to its electronic properties. The compound can interact with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can influence the electronic properties of materials in which the compound is incorporated, such as enhancing charge transport in OLEDs .
Comparison with Similar Compounds
Similar Compounds
- **N-(9,9-Dimethyl-9H-fluoren-2-yl)-N-(9,9-diphenyl-9H-fluoren-2-yl)dibenzo[b,d]furan-1-amine
Dibenzofuran derivatives: Compounds with similar dibenzofuran structures but different substituents.
Uniqueness
N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-4-amine is unique due to its combination of fluorenyl and dibenzofuran moieties, which confer distinct electronic properties. This makes it particularly valuable in applications requiring efficient charge transport and stability under various conditions.
Properties
IUPAC Name |
N-(9,9-dimethylfluoren-2-yl)dibenzofuran-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO/c1-27(2)22-11-5-3-8-18(22)19-15-14-17(16-23(19)27)28-24-12-7-10-21-20-9-4-6-13-25(20)29-26(21)24/h3-16,28H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZTWWDALLAJHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=CC5=C4OC6=CC=CC=C56)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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